Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl 6-methoxyspiro[indene-1,4’-piperidine]-1’-carboxylate: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of an indene moiety fused to a piperidine ring, with a tert-butyl ester and a methoxy group attached. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-methoxyspiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Spirocyclization: The indene derivative is then subjected to a spirocyclization reaction with a piperidine derivative. This step often requires a strong base such as sodium hydride (NaH) to deprotonate the piperidine, facilitating the nucleophilic attack on the indene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions such as with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted by nucleophiles such as halides or amines under appropriate conditions, often involving a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Halides, amines, Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 6-methoxyspiro[indene-1,4’-piperidine]-1’-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique spirocy
Properties
IUPAC Name |
tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-18(2,3)23-17(21)20-11-9-19(10-12-20)8-7-14-5-6-15(22-4)13-16(14)19/h5-8,13H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDCGHVOXGGTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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